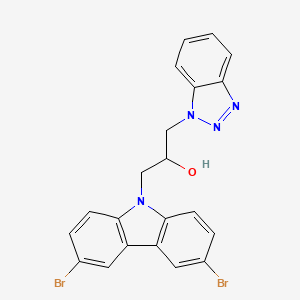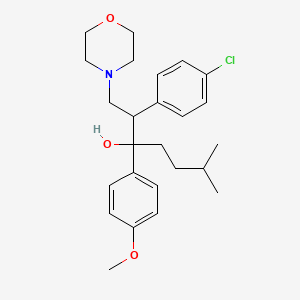
1-N-(6-ethoxy-2-methylquinolin-4-yl)-4-N,4-N-dimethylbenzene-1,4-diamine;hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-N-(6-ethoxy-2-methylquinolin-4-yl)-4-N,4-N-dimethylbenzene-1,4-diamine;hydrochloride is a synthetic organic compound with potential applications in various scientific fields. This compound features a quinoline core substituted with an ethoxy and methyl group, and a benzene ring substituted with dimethylamine groups. The hydrochloride salt form enhances its solubility and stability.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-N-(6-ethoxy-2-methylquinolin-4-yl)-4-N,4-N-dimethylbenzene-1,4-diamine typically involves multi-step organic reactions:
Formation of the Quinoline Core: The quinoline core can be synthesized via the Skraup synthesis, which involves the condensation of aniline with glycerol and an oxidizing agent like nitrobenzene in the presence of sulfuric acid.
Substitution Reactions: The ethoxy and methyl groups are introduced through electrophilic aromatic substitution reactions using appropriate reagents such as ethyl iodide and methyl iodide.
Coupling Reaction: The quinoline derivative is then coupled with 4-N,4-N-dimethylbenzene-1,4-diamine using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Formation of Hydrochloride Salt: The final compound is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods: Industrial production methods for this compound would involve optimization of the above synthetic routes for large-scale production, ensuring high yield and purity. This includes the use of continuous flow reactors, automated synthesis, and purification techniques like crystallization and chromatography.
化学反応の分析
Types of Reactions: 1-N-(6-ethoxy-2-methylquinolin-4-yl)-4-N,4-N-dimethylbenzene-1,4-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the quinoline core to tetrahydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinoline or benzene rings.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Ethyl iodide, methyl iodide, and other alkyl halides in the presence of a base.
Major Products:
Oxidation Products: Quinoline N-oxide derivatives.
Reduction Products: Tetrahydroquinoline derivatives.
Substitution Products: Various alkylated quinoline and benzene derivatives.
科学的研究の応用
1-N-(6-ethoxy-2-methylquinolin-4-yl)-4-N,4-N-dimethylbenzene-1,4-diamine has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a fluorescent probe for biological imaging due to its quinoline core.
Medicine: Explored for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of dyes, pigments, and other specialty chemicals.
作用機序
The mechanism of action of 1-N-(6-ethoxy-2-methylquinolin-4-yl)-4-N,4-N-dimethylbenzene-1,4-diamine depends on its specific application:
Biological Activity: The compound may interact with cellular targets such as DNA, enzymes, or receptors, leading to inhibition or activation of biological pathways.
Fluorescent Properties: The quinoline core can absorb and emit light, making it useful for imaging applications.
類似化合物との比較
Quinoline Derivatives: Compounds like 6-ethoxyquinoline and 2-methylquinoline share structural similarities.
Benzene Derivatives: Compounds like 4-N,N-dimethylbenzene-1,4-diamine.
Uniqueness: 1-N-(6-ethoxy-2-methylquinolin-4-yl)-4-N,4-N-dimethylbenzene-1,4-diamine is unique due to the combination of its quinoline and benzene moieties, which confer distinct chemical and biological properties. Its hydrochloride salt form enhances solubility and stability, making it more suitable for various applications.
特性
分子式 |
C20H24ClN3O |
|---|---|
分子量 |
357.9 g/mol |
IUPAC名 |
1-N-(6-ethoxy-2-methylquinolin-4-yl)-4-N,4-N-dimethylbenzene-1,4-diamine;hydrochloride |
InChI |
InChI=1S/C20H23N3O.ClH/c1-5-24-17-10-11-19-18(13-17)20(12-14(2)21-19)22-15-6-8-16(9-7-15)23(3)4;/h6-13H,5H2,1-4H3,(H,21,22);1H |
InChIキー |
QQKYJRSDJMOTSI-UHFFFAOYSA-N |
正規SMILES |
CCOC1=CC2=C(C=C(N=C2C=C1)C)NC3=CC=C(C=C3)N(C)C.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[2-[[1-[2-[4-(2-chlorobenzoyl)piperazin-1-yl]ethyl]pyrrolidin-3-yl]amino]-2-oxoethyl]-3-(trifluoromethyl)benzamide](/img/structure/B10795941.png)
![7-(3,4-dimethoxyphenyl)-9-[3-(1H-imidazol-1-yl)propyl]-7,9-dihydro-8H-benzo[7,8]chromeno[2,3-d]pyrimidin-8-imine](/img/structure/B10795946.png)
![(2Z)-3-(1H-1,3-Benzodiazol-2-YL)-6-hexyl-2-[(2-methylphenyl)imino]-2H-chromen-7-OL](/img/structure/B10795953.png)
![[3-(4-tert-butylphenyl)-11-(4-fluorophenyl)-1-hydroxy-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl](2-chlorophenyl)methanone](/img/structure/B10795956.png)


![(1R,2R,5S,9S,12R)-13,13-Dimethyl-7-oxatetracyclo[7.5.0.01,5.02,12]tetradecane-4,8-dione](/img/structure/B10795986.png)

![4-[(4-Tert-butylphenyl)methyl]-2-(3,5-dimethoxyphenyl)-1,1-dioxo-1lambda6,2,4-benzothiadiazin-3-one](/img/structure/B10795996.png)
![2,6-dimethoxy-4-{5-phenyl-4-[4-(phenylsulfanyl)phenyl]-1H-imidazol-2-yl}phenol](/img/structure/B10796003.png)
![N-[(5-chloro-8-hydroxyquinolin-7-yl)-(2-chlorophenyl)methyl]-4-methoxybenzamide](/img/structure/B10796007.png)
![N-[2-(cyclohexylamino)-2-oxo-1-thiophen-2-ylethyl]-N-(2-phenylethyl)furan-2-carboxamide](/img/structure/B10796009.png)

